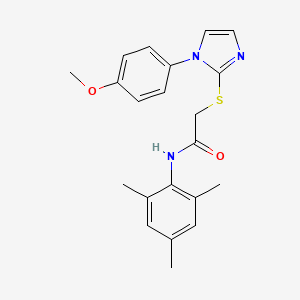

N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is not directly described in the provided papers. However, the papers do discuss related thiazole and thiazolidine derivatives, which are structurally related to the compound . These compounds are of interest due to their potential biological activities, including anti-inflammatory and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazole and thiazolidine rings, which are common structural motifs in medicinal chemistry. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their biological activities . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be employed, involving the coupling of appropriate thiol and acetamide precursors under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These techniques provide information on the molecular geometry, electronic structure, and intermolecular interactions. For example, the related compound in paper crystallizes in the monoclinic space group P21/c, indicating a specific three-dimensional arrangement that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiazole and thiazolidine derivatives is influenced by their electronic properties. The related compound in paper was found to have an electrophilic nature, suggesting that it could participate in nucleophilic addition reactions. Charge transfer interactions with DNA bases were also observed, indicating potential biological reactivity. These findings suggest that this compound may also engage in similar chemical reactions due to its related structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and thiazolidine derivatives are closely related to their structure. The thermodynamic properties of these compounds can be calculated at different temperatures, providing insights into their stability and reactivity . The related compound's electrophilic nature and its interactions with DNA bases imply that this compound may also exhibit specific physical and chemical properties that could be exploited for therapeutic purposes. The antioxidant and anti-inflammatory activities observed in similar compounds suggest that the compound may also possess these beneficial properties.

Scientific Research Applications

Anticancer Potential Several studies have focused on the anticancer potential of related compounds. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, for example, were synthesized and exhibited selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives showing high apoptosis percentages (Evren et al., 2019). Similarly, other derivatives were synthesized and displayed reasonable anticancer activity against a variety of human tumor cell lines (Duran & Demirayak, 2012).

Antibacterial Properties Compounds with structures similar to N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for antibacterial properties. For instance, derivatives of 2-(4-aminophenyl) benzimidazole based on pyrimidine exhibited antibacterial activity after being synthesized and characterized by spectral data (Gullapelli et al., 2014). Moreover, compounds bearing heterocyclic rings like benzothiazole and imidazole have been shown to possess significant antibacterial activity (Ramalingam et al., 2019).

Antioxidant and Anti-inflammatory Activities Derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, with compounds showing excellent efficacy in multiple assays (Koppireddi et al., 2013).

BACE1 Inhibition Research also extends to the development of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as β-secretase (BACE-1) inhibitors, showing potential for Alzheimer’s disease treatment. These compounds were designed, synthesized, and evaluated in vitro, revealing potent analogs with high blood-brain barrier permeability and low cellular cytotoxicity (Yan et al., 2017).

properties

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-14-11-15(2)20(16(3)12-14)23-19(25)13-27-21-22-9-10-24(21)17-5-7-18(26-4)8-6-17/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDXCLYRFMJWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)